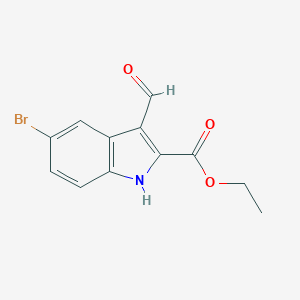

ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO3/c1-2-17-12(16)11-9(6-15)8-5-7(13)3-4-10(8)14-11/h3-6,14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPJYMMSHBAEVOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00390933 | |

| Record name | ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100123-25-9 | |

| Record name | ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of Ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate, a key building block in the development of novel therapeutic agents. This document details a probable synthetic route, outlines the necessary experimental procedures, and presents expected characterization data based on analogous compounds.

Introduction

This compound is a versatile heterocyclic compound of significant interest in medicinal chemistry. The indole scaffold is a privileged structure found in numerous biologically active compounds. The presence of the bromo, formyl, and carboxylate functionalities on the indole ring provides multiple points for further chemical modification, making it an ideal starting material for the synthesis of diverse compound libraries for drug discovery.

Synthesis

The most common and effective method for the formylation of electron-rich aromatic systems like indoles is the Vilsmeier-Haack reaction.[1][2] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide such as N,N-dimethylformamide (DMF), to introduce a formyl group onto the aromatic ring. For ethyl 5-bromo-1H-indole-2-carboxylate, the formylation is expected to occur at the C3 position, the most nucleophilic site of the indole ring.

Proposed Synthesis Pathway

The synthesis of this compound is anticipated to proceed via the Vilsmeier-Haack formylation of ethyl 5-bromo-1H-indole-2-carboxylate.

References

In-Depth Technical Guide: Ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate (CAS: 100123-25-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate is a halogenated indole derivative that serves as a versatile building block in synthetic organic chemistry. Its unique trifunctional nature, featuring an ester, an aldehyde, and a bromine-substituted indole core, makes it a valuable precursor for the synthesis of more complex heterocyclic systems. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on its utility in the preparation of biologically relevant molecules.

Chemical and Physical Properties

This compound is a solid at room temperature. Key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 100123-25-9 | N/A |

| Molecular Formula | C₁₂H₁₀BrNO₃ | [1] |

| Molecular Weight | 296.12 g/mol | [1] |

| Melting Point | 245 °C | N/A |

| Predicted pKa | 12.56 ± 0.30 | N/A |

| Physical Form | Solid | N/A |

| Storage Temperature | 2-8°C | N/A |

Synthesis

Logical Synthesis Workflow

Caption: Plausible synthetic route to the target compound.

Experimental Protocols

Key Application: Baeyer-Villiger Oxidation for the Synthesis of Hydroxyindolecarboxylates

A significant application of this compound is its use as a reactant in the Baeyer-Villiger oxidation to produce ethyl 5-bromo-3-hydroxy-1H-indole-2-carboxylates.[1] This transformation is of interest in medicinal chemistry as hydroxylated indole cores are present in various biologically active compounds.

Reaction Scheme:

Caption: Conversion to a hydroxyindole derivative.

Detailed Experimental Protocol (General Procedure):

A general protocol for the Baeyer-Villiger oxidation of an aldehyde, adapted from known procedures, is as follows. A specific protocol for this exact substrate can be found in the cited Tetrahedron Letters article.[2]

-

Dissolution: Dissolve this compound in a suitable aprotic solvent such as dichloromethane (CH₂Cl₂) in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Oxidant: Cool the solution in an ice bath. Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise to the stirred solution. The reaction is typically carried out using a slight excess of the oxidizing agent.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding a reducing agent, such as a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃), to destroy any excess peroxide. Separate the organic layer, and wash it sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove acidic byproducts, and then with brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to afford the desired ethyl 5-bromo-3-hydroxy-1H-indole-2-carboxylate.

Spectral Data (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show signals for the ethyl group (a quartet and a triplet), aromatic protons on the indole ring, the aldehyde proton (a singlet in the downfield region, ~10 ppm), and the NH proton of the indole ring (a broad singlet).

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the ester and aldehyde, the carbons of the ethyl group, and the carbons of the indole ring system. The carbon attached to the bromine will be influenced by its electron-withdrawing effect.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretch of the indole, C=O stretches for the ester and aldehyde, and C-Br stretching vibrations.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (296.12 g/mol ), with a characteristic isotopic pattern due to the presence of the bromine atom.

Applications in Drug Discovery and Development

The 5-bromoindole scaffold is a recurring motif in a variety of biologically active molecules. Halogenation, particularly bromination, can enhance the lipophilicity and metabolic stability of a compound, and in some cases, it can lead to improved binding affinity with biological targets. While the specific biological activities of this compound have not been extensively reported, its utility as a synthetic intermediate allows for the generation of libraries of diverse indole derivatives for screening in various therapeutic areas, including but not limited to oncology, infectious diseases, and neurology.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its trifunctional nature provides multiple reaction sites for further chemical modifications, making it an attractive starting material for the synthesis of a wide range of complex heterocyclic compounds. The Baeyer-Villiger oxidation to the corresponding 3-hydroxyindole derivative highlights its utility in accessing scaffolds of potential medicinal importance. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in drug discovery and materials science.

References

In-Depth Technical Guide: Ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate. This heterocyclic compound is a valuable building block in medicinal chemistry, offering a scaffold for the development of novel therapeutic agents.

Molecular Structure and Properties

This compound is a substituted indole derivative with the chemical formula C₁₂H₁₀BrNO₃.[1] Its structure features a core indole ring system, substituted with a bromine atom at the 5-position, a formyl group at the 3-position, and an ethyl carboxylate group at the 2-position.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value |

| Molecular Formula | C₁₂H₁₀BrNO₃ |

| Molecular Weight | 296.12 g/mol [1] |

| CAS Number | 100123-25-9 |

| Appearance | Solid |

| Melting Point | 245 °C[1] |

| InChI | 1S/C12H10BrNO3/c1-2-17-12(16)11-9(6-15)8-5-7(13)3-4-10(8)14-11/h3-6,14H,2H2,1H3 |

| Canonical SMILES | CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)Br)C=O |

Spectral Data

Note: The following are predicted values and should be used as a reference.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, the formyl proton, the ethyl group protons (a quartet and a triplet), and the N-H proton of the indole. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the bromo, formyl, and carboxylate groups.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the carbonyl carbons of the ester and aldehyde, the aromatic carbons of the indole ring, and the carbons of the ethyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretch, C-H stretches (aromatic and aliphatic), C=O stretches (aldehyde and ester), and C-Br stretch.

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the formylation of its precursor, ethyl 5-bromo-1H-indole-2-carboxylate. The Vilsmeier-Haack reaction is a widely employed and efficient method for this transformation.

Synthetic Workflow: Vilsmeier-Haack Reaction

The diagram below illustrates the general workflow for the synthesis of this compound from ethyl 5-bromo-1H-indole-2-carboxylate.

Caption: Synthetic workflow for the formylation of ethyl 5-bromo-1H-indole-2-carboxylate.

Detailed Experimental Protocol (General Procedure)

The following is a generalized protocol for the Vilsmeier-Haack formylation of an indole. Researchers should optimize the reaction conditions for the specific substrate.

Materials:

-

Ethyl 5-bromo-1H-indole-2-carboxylate

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM) or other suitable anhydrous solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Ethanol or other suitable solvent for recrystallization

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 5 °C. Stir the mixture for 30-60 minutes at this temperature to form the Vilsmeier reagent.

-

Reaction with Indole: Dissolve ethyl 5-bromo-1H-indole-2-carboxylate in a suitable anhydrous solvent (e.g., DMF or DCM). Cool this solution in an ice bath. Slowly add the prepared Vilsmeier reagent to the indole solution dropwise, ensuring the temperature remains low.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, carefully pour the reaction mixture into a beaker of crushed ice and water. Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. An aqueous workup is necessary to hydrolyze the intermediate iminium salt to the final aldehyde product.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Potential Applications in Drug Development

Substituted indole-2-carboxylates are a class of compounds that have garnered significant interest in the field of drug discovery due to their diverse biological activities. While specific studies on this compound are limited, the broader class of indole derivatives serves as a promising scaffold for the development of new therapeutic agents.

Logical Relationship of Indole Scaffolds in Drug Discovery

The following diagram illustrates the central role of the indole scaffold in the exploration of various therapeutic targets.

Caption: The indole-2-carboxylate scaffold as a versatile core for developing various therapeutic agents.

-

Antiviral Activity: Certain indole derivatives have shown potential as antiviral agents, including as inhibitors of HIV-1 integrase.

-

Neurological Applications: Substituted indole-2-carboxylates have been investigated as antagonists of the strychnine-insensitive glycine binding site on the NMDA receptor, suggesting potential applications in treating neurological disorders.

-

Anticancer Properties: The indole nucleus is a common feature in many natural and synthetic compounds with anticancer activity.

The functional groups present on this compound, namely the formyl and ethyl carboxylate groups, provide reactive handles for further chemical modifications, allowing for the generation of diverse libraries of compounds for biological screening.

Conclusion

This compound is a key synthetic intermediate with significant potential in medicinal chemistry. This guide has provided a detailed overview of its molecular structure, physicochemical properties, a general synthetic protocol, and its potential applications in drug development. The versatile nature of its indole scaffold makes it an attractive starting point for the design and synthesis of novel therapeutic agents targeting a range of diseases. Further research into the specific biological activities of this compound and its derivatives is warranted.

References

An In-depth Technical Guide on the Solubility of Ethyl 5-Bromo-3-Formyl-1H-Indole-2-Carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate, a key heterocyclic compound with applications in synthetic chemistry and drug discovery. Due to the limited availability of specific quantitative solubility data in public literature, this document provides a comprehensive framework for researchers to determine its solubility in common laboratory solvents. The guide outlines detailed experimental protocols, data presentation tables, and a visual workflow to facilitate systematic solubility screening, a critical step in process development, formulation, and preclinical assessment.

Introduction

This compound is a versatile indole derivative frequently utilized as a building block in the synthesis of more complex molecules. Its physicochemical properties, particularly solubility, are fundamental to its application in medicinal chemistry and materials science. Solubility dictates the choice of solvents for reactions, purification methods such as crystallization, and is a critical determinant of a compound's behavior in biological assays and its potential for formulation as a therapeutic agent. Understanding the solubility profile of this compound is therefore essential for its effective use in research and development. This guide provides the methodologies to establish a robust solubility profile for this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties provide a foundational understanding for the subsequent solubility assessments.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₀BrNO₃ |

| Molecular Weight | 296.12 g/mol |

| Appearance | Solid (form may vary) |

| CAS Number | 100123-25-9 |

| Predicted pKa | 12.56 ± 0.30 |

Solubility Data

Quantitative solubility data for this compound is not extensively reported in the literature. Table 2 is provided as a template for researchers to systematically record their experimental findings. It is recommended to determine the solubility at a controlled temperature (e.g., 25 °C) in a range of common laboratory solvents.

Table 2: Experimentally Determined Solubility of this compound

| Solvent | Classification | Solubility (mg/mL) at 25 °C | Solubility (mol/L) at 25 °C | Method of Analysis |

| Water | Aqueous | TBD | TBD | e.g., HPLC-UV |

| Phosphate-Buffered Saline (PBS, pH 7.4) | Aqueous Buffer | TBD | TBD | e.g., HPLC-UV |

| Methanol | Polar Protic | TBD | TBD | e.g., HPLC-UV |

| Ethanol | Polar Protic | TBD | TBD | e.g., HPLC-UV |

| Isopropanol | Polar Protic | TBD | TBD | e.g., HPLC-UV |

| Acetonitrile | Polar Aprotic | TBD | TBD | e.g., HPLC-UV |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | TBD | TBD | e.g., HPLC-UV |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | TBD | TBD | e.g., HPLC-UV |

| Acetone | Polar Aprotic | TBD | TBD | e.g., HPLC-UV |

| Ethyl Acetate | Moderately Polar | TBD | TBD | e.g., HPLC-UV |

| Dichloromethane (DCM) | Nonpolar | TBD | TBD | e.g., HPLC-UV |

| Toluene | Nonpolar | TBD | TBD | e.g., HPLC-UV |

| Hexanes | Nonpolar | TBD | TBD | e.g., HPLC-UV |

TBD: To Be Determined experimentally.

Experimental Protocols for Solubility Determination

The following protocols describe established methods for determining both thermodynamic and kinetic solubility, which are crucial for different stages of research and drug development.[1][2]

This method determines the equilibrium solubility of a compound, which is the saturation concentration of the compound in a solvent at a specific temperature when excess solid is present.[1]

Materials:

-

This compound (solid)

-

Selected solvents (high purity)

-

Vials with screw caps (e.g., 2 mL glass vials)

-

Orbital shaker or rotator with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial (e.g., 2-5 mg into 1 mL of solvent). The exact amount should be enough to ensure that undissolved solid remains after equilibrium is reached.

-

Equilibration: Add a precise volume of the chosen solvent to the vial.

-

Incubation: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After incubation, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Filtration: Carefully withdraw a sample from the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove all undissolved particles. This step is critical to avoid overestimation of solubility.

-

Quantification:

-

Prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., DMSO or acetonitrile).

-

Create a series of calibration standards by diluting the stock solution to known concentrations.

-

Analyze the calibration standards and the filtered sample solution by a suitable analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).

-

Construct a calibration curve by plotting the analytical response versus concentration.

-

Determine the concentration of the compound in the filtered sample by interpolating its response from the calibration curve. This concentration represents the thermodynamic solubility.

-

Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO). This is a high-throughput method often used in early drug discovery.[1][2]

Materials:

-

Concentrated stock solution of this compound in DMSO (e.g., 10 mM)

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

96-well microplates

-

Plate reader capable of nephelometry (light scattering) or UV-Vis absorbance

-

Liquid handling system or multichannel pipettes

Procedure:

-

Plate Preparation: Add the aqueous buffer to the wells of a 96-well plate.

-

Compound Addition: Add a small volume of the DMSO stock solution to the buffer in the first well to achieve the highest desired concentration (the final DMSO concentration should typically be kept low, e.g., 1-2%).

-

Serial Dilution: Perform serial dilutions across the plate to create a range of compound concentrations.

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a set period (e.g., 1-2 hours).

-

Measurement: Measure the turbidity (light scattering) or absorbance of each well using a plate reader. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the thermodynamic solubility of this compound.

Thermodynamic Solubility Determination Workflow.

References

The Discovery and Enduring Legacy of Substituted Indole Compounds: A Technical Guide

An in-depth exploration of the synthesis, biological significance, and therapeutic applications of substituted indole compounds for researchers, scientists, and drug development professionals.

The indole scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in the realm of medicinal chemistry and drug discovery. Its presence in a vast array of natural products and synthetic molecules with profound biological activities has captivated chemists and pharmacologists for over a century. This technical guide delves into the rich history of substituted indole compounds, from their initial discovery to the development of sophisticated synthetic methodologies. It further explores their diverse pharmacological applications, elucidating the intricate signaling pathways they modulate and providing detailed experimental protocols for their synthesis and evaluation.

A Journey Through Time: The Discovery and Synthetic Evolution of Indoles

The story of indole chemistry is intrinsically linked to the vibrant history of the dye industry. In 1866, Adolf von Baeyer first isolated indole through the reduction of oxindole, a derivative of isatin which was obtained from the oxidation of the natural dye indigo.[1] This seminal discovery paved the way for a deeper understanding of this versatile heterocyclic system. The late 19th and early 20th centuries witnessed the development of foundational synthetic methods that are still widely used today.

A significant breakthrough came in 1883 with Emil Fischer's discovery of the Fischer indole synthesis , a robust method involving the acid-catalyzed cyclization of arylhydrazones.[2] This reaction remains one of the most common and versatile methods for preparing substituted indoles.[2] The mid-20th century brought further innovation with the development of the Leimgruber-Batcho indole synthesis , a two-step process that is particularly valuable for the synthesis of indoles unsubstituted at the 2- and 3-positions and is widely employed in the pharmaceutical industry.[3] Another important method, the Reissert indole synthesis , provides a route to indoles from o-nitrotoluenes and diethyl oxalate.[4][5]

| Milestone | Year | Description |

| Isolation of Indole | 1866 | Adolf von Baeyer isolates indole from the reduction of oxindole.[1] |

| Fischer Indole Synthesis | 1883 | Emil Fischer develops the acid-catalyzed cyclization of arylhydrazones to form indoles.[2] |

| Reissert Indole Synthesis | 1897 | Arnold Reissert reports a method for synthesizing indoles from o-nitrotoluene and diethyl oxalate.[6] |

| Leimgruber-Batcho Indole Synthesis | 1971 | A high-yielding, two-step synthesis of indoles from o-nitrotoluenes is reported, becoming a key industrial method.[7] |

The Pharmacological Versatility of Substituted Indoles

The indole nucleus is a privileged scaffold in drug discovery, conferring a wide range of biological activities upon the molecules that contain it. This versatility stems from the ability of the indole ring to participate in various non-covalent interactions with biological targets, including hydrogen bonding, van der Waals forces, and π-stacking interactions.

Anti-inflammatory Activity

Substituted indoles are well-known for their potent anti-inflammatory properties. The non-steroidal anti-inflammatory drug (NSAID) Indomethacin is a classic example. Its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, potent mediators of inflammation.[8] More recent research has focused on developing novel indole derivatives that selectively target COX-2, aiming to reduce the gastrointestinal side effects associated with non-selective COX inhibitors.[8] Furthermore, some indole derivatives exert their anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[9]

| Compound Class | Target/Mechanism | IC50/EC50/MIC | Reference |

| Indole-2-one derivatives | Inhibition of TNF-α and IL-6 release | - | [10] |

| Indole-chalcone hybrids | Analgesic and anti-inflammatory | - | [11] |

| 1,5-Disubstituted indoles | Anti-inflammatory | 12.12 to 65.51% inhibition | [12] |

| Indole-derived γ-hydroxy propiolate esters | Nitric oxide (NO) production inhibition | 101.2% inhibition at 10 µM | [8] |

Antimicrobial and Antiviral Activity

The indole scaffold is also a promising platform for the development of novel antimicrobial and antiviral agents. Indole derivatives have demonstrated activity against a broad spectrum of pathogens, including multidrug-resistant bacteria and various viruses. Their mechanisms of action are diverse and can include the disruption of bacterial cell membranes, inhibition of essential enzymes, and interference with viral replication processes.[13] For instance, certain indole alkaloids have been shown to inhibit the replication complex of Dengue and Zika viruses.

| Compound Class | Target Organism/Virus | IC50/EC50/MIC | Reference |

| Indole-1,2,4 triazole conjugates | Candida tropicalis | 2 µg/mL | [14] |

| Indole-containing hydrazones | Methicillin-resistant S. aureus (MRSA) | 6.25 µg/mL | [15] |

| Ciprofloxacin-indole hybrids | S. aureus and E. coli | 0.0625–1 µg/mL | [16] |

| Indole-3-aldehyde hydrazones | Methicillin-resistant S. aureus (MRSA) | 6.25-100 µg/mL | [17] |

| Indole alkaloid derivatives | Dengue and Zika virus | EC50: 0.1 to 4.2 µM |

Key Experimental Protocols

Reissert Indole Synthesis

The Reissert indole synthesis is a versatile method for the preparation of indoles and their derivatives. The following is a general procedure:

Step 1: Condensation of o-nitrotoluene with Diethyl Oxalate

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide in absolute ethanol.

-

Add a mixture of o-nitrotoluene and diethyl oxalate dropwise to the sodium ethoxide solution with stirring.

-

After the addition is complete, heat the reaction mixture to reflux for several hours.

-

Cool the mixture and pour it into a mixture of ice and hydrochloric acid.

-

Extract the product, ethyl o-nitrophenylpyruvate, with an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with water, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

Step 2: Reductive Cyclization

-

Dissolve the crude ethyl o-nitrophenylpyruvate in acetic acid.

-

Add a reducing agent, such as zinc dust or iron powder, portion-wise with stirring.

-

Heat the mixture on a water bath for a few hours.

-

Filter the hot solution to remove the excess reducing agent.

-

Cool the filtrate to induce crystallization of indole-2-carboxylic acid.

-

Collect the crystals by filtration and wash them with cold water.

Step 3: Decarboxylation (Optional)

-

Heat the indole-2-carboxylic acid above its melting point until the evolution of carbon dioxide ceases.

-

The resulting product is the corresponding indole.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.

-

Preparation of Stock Solution: Dissolve the test indole compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

Serial Dilutions: Perform a series of two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria). This will create a range of concentrations of the test compound.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a concentration of approximately 5 x 10^5 CFU/mL).

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the microtiter plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

-

Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Visualizing the Mechanisms: Signaling Pathways and Workflows

Indole-3-Carbinol Biosynthesis and Signaling

Indole-3-carbinol (I3C) is a natural compound found in cruciferous vegetables that is formed from the hydrolysis of glucobrassicin. I3C and its derivatives have been shown to modulate various signaling pathways involved in cell proliferation and survival.

Caption: Biosynthesis of Indole-3-Carbinol (I3C) and its influence on cellular signaling pathways.

Experimental Workflow: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Caption: Workflow for determining the cytotoxicity of a compound using the MTT assay.

Anti-inflammatory Mechanism of Indomethacin via NF-κB Pathway

Indomethacin, in addition to its COX-inhibitory activity, can also modulate the NF-κB signaling pathway, a key regulator of inflammation.

Caption: Indomethacin's inhibitory effect on the NF-κB signaling pathway.

Conclusion

The journey of substituted indole compounds, from their discovery in the 19th century to their current prominence in modern drug discovery, is a testament to their remarkable chemical and biological versatility. The development of a diverse array of synthetic methods has provided chemists with the tools to create a vast chemical space of indole derivatives, leading to the identification of compounds with a wide spectrum of therapeutic activities. As our understanding of the intricate cellular and molecular mechanisms underlying diseases continues to grow, the indole scaffold is poised to remain a central and enduring theme in the quest for novel and effective therapeutic agents. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this exciting field.

References

- 1. bhu.ac.in [bhu.ac.in]

- 2. scienceinfo.com [scienceinfo.com]

- 3. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 4. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. researchgate.net [researchgate.net]

- 8. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Sanguinarine protects against indomethacin-induced small intestine injury in rats by regulating the Nrf2/NF-κB pathways [frontiersin.org]

- 10. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. znaturforsch.com [znaturforsch.com]

- 16. mdpi.com [mdpi.com]

- 17. Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate safety and handling precautions

An In-depth Technical Guide to the Safety and Handling of Ethyl 5-Bromo-3-Formyl-1H-Indole-2-Carboxylate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in research and development. The information provided is based on available data for this compound and structurally similar compounds. A complete, verified Material Safety Data Sheet (MSDS) for this specific compound was not available at the time of writing. All handling of this chemical should be conducted by qualified individuals in a controlled laboratory setting, adhering to all applicable safety regulations.

Introduction

This compound (CAS No: 100123-25-9) is a versatile heterocyclic building block used in organic synthesis.[1] Its indole scaffold is a privileged structure in medicinal chemistry, and the presence of the bromo-, formyl-, and carboxylate- functionalities makes it a valuable intermediate for the synthesis of more complex molecules with potential biological activity.[1][2] Notably, it has been used as a reactant in the synthetic preparation of hydroxyindolecarboxylates through Baeyer-Villiger oxidation.[1] Given its application in research and drug development, a thorough understanding of its safety and handling precautions is paramount.

Physicochemical and Toxicological Data

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 100123-25-9 | [3][4] |

| Molecular Formula | C₁₂H₁₀BrNO₃ | [3][4] |

| Molecular Weight | 296.12 g/mol | [3][4] |

| Storage Temperature | 2-8°C (Refrigerator) | [1] |

Table 2: Hazard Identification and Classification (Based on Analogous Compounds)

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation. |

| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation. |

| Respiratory Irritation | GHS07 | Warning | H335: May cause respiratory irritation. |

Note: This classification is based on data for 5-bromo-3-formyl-1H-indole-2-carboxylic acid and similar compounds. The actual hazards of this compound may vary.

Safe Handling and Storage Protocols

Adherence to strict safety protocols is essential when working with this compound. The following sections detail the recommended procedures for handling, storage, and disposal.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this chemical to determine the appropriate level of PPE. The following table provides general recommendations.

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles or a face shield (as per OSHA's 29 CFR 1910.133 or European Standard EN166). |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or chemical-resistant apron should be worn. |

| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If dust or aerosols are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary. |

Handling Procedures

-

Engineering Controls: Handle in a well-ventilated area, preferably within a certified chemical fume hood.

-

General Hygiene: Avoid contact with skin, eyes, and clothing. Do not breathe dust or aerosols. Wash hands thoroughly after handling.

-

Spill Prevention: Use secondary containment for storage and transport within the laboratory.

Storage

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5] Recommended storage is at 2-8°C.[1]

-

Incompatibilities: Keep away from strong oxidizing agents.

Emergency Procedures

Table 4: First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Spill Response

A detailed spill response plan should be in place before working with this chemical.

Caption: Workflow for responding to a chemical spill.

Biological Context and Potential Signaling Pathways

While specific studies on the biological activity of this compound are limited, the broader class of 5-bromoindole derivatives has shown significant potential in drug discovery.[2]

Anticancer Activity

Derivatives of 5-bromoindole have been investigated as potent anticancer agents.[2] Some of these compounds have been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway.[6] Inhibition of VEGFR-2 can block tumor angiogenesis, a critical process for tumor growth and metastasis.

Caption: Potential inhibition of the VEGFR-2 signaling pathway by 5-bromoindole derivatives.

Experimental Protocols

The following are generalized experimental protocols for the use of this compound as a reactant in organic synthesis.

General Reaction Setup

Caption: A generalized workflow for a synthetic reaction using the title compound.

Example Application: Baeyer-Villiger Oxidation

This compound can be used as a substrate for Baeyer-Villiger oxidation to synthesize the corresponding hydroxyindolecarboxylate.[1] This reaction typically involves the use of a peroxy acid (e.g., m-CPBA) in an appropriate solvent.

Note on Experimental Design: All new reactions should be performed on a small scale initially to assess reactivity and potential hazards.

Conclusion

This compound is a valuable research chemical with potential applications in drug discovery. While comprehensive safety data is not yet available, a cautious approach based on the known hazards of similar compounds is warranted. By adhering to the handling, storage, and emergency procedures outlined in this guide, researchers can work safely with this compound and explore its synthetic and biological potential.

References

Commercial Sourcing and Synthetic Insights for Ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and synthetic routes for ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate, a key building block in medicinal chemistry and drug discovery. The information is curated for researchers and professionals engaged in the development of novel therapeutics.

Commercial Supplier Analysis

This compound (CAS No. 100123-25-9) is readily available from a variety of commercial suppliers. The following table summarizes the offerings from prominent vendors, providing a comparative overview of purity, available quantities, and catalog numbers for easy procurement.

| Supplier | Catalog Number | Purity | Available Quantities |

| Sigma-Aldrich (Merck) | AMBH96F107BF (from Ambeed, Inc.) | 98% | Inquire |

| Cenmed | C007B-149197 | ≥ 95% | 5g |

| C007B-149196 | Not Specified | Not Specified | |

| C007B-149195 | Not Specified | Not Specified | |

| Pharmaffiliates | PA270014413 | Not Specified | Inquire |

| BLD Pharmatech | BD01428693 | Not Specified | Inquire |

| AchemBlock | Not Specified | Not Specified | Inquire |

| Accela ChemBio Inc. | Not Specified | Not Specified | Inquire |

| Ambeed, Inc. | AMBH96F107BF | 98% | Inquire |

| Apollo Scientific Ltd | Not Specified | Not Specified | Inquire |

| AstaTech, Inc. | Not Specified | Not Specified | Inquire |

Experimental Protocols

Synthesis of this compound via Vilsmeier-Haack Reaction

This protocol is based on the known formylation of similar indole substrates.

Materials:

-

Ethyl 5-bromo-1H-indole-2-carboxylate

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool anhydrous N,N-dimethylformamide (DMF) to 0°C. Add phosphorus oxychloride (POCl₃) dropwise with stirring, maintaining the temperature below 10°C. Stir the resulting mixture at room temperature for 30 minutes to form the Vilsmeier reagent.

-

Formylation: Dissolve ethyl 5-bromo-1H-indole-2-carboxylate in anhydrous dichloromethane (DCM) and add it dropwise to the prepared Vilsmeier reagent at 0°C. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and stir for 30 minutes. Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.

Visualized Relationships and Workflows

To further aid in the understanding of the chemical's utility and procurement, the following diagrams have been generated.

Caption: A streamlined workflow for sourcing the target compound.

Caption: A potential synthetic application of the title compound.[1]

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed synthetic routes for the preparation of ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate, a valuable building block in medicinal chemistry and drug development. The document outlines two primary synthetic strategies: the synthesis of the precursor ethyl 5-bromo-1H-indole-2-carboxylate and its subsequent formylation via the Vilsmeier-Haack reaction. An alternative formylation method, the Reimer-Tiemann reaction, is also discussed.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesized compounds.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |

| Ethyl 5-bromo-1H-indole-2-carboxylate | C₁₁H₁₀BrNO₂ | 268.11 | 163-167 | 47 |

| This compound | C₁₂H₁₀BrNO₃ | 296.12 | 245 | Not Reported |

Synthetic Routes and Experimental Protocols

The synthesis of this compound is typically achieved in a two-step process, as illustrated in the workflow below.

Synthetic Utility of Ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate: A Versatile Building Block for Heterocyclic Chemistry

Introduction: Ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate is a highly functionalized indole derivative that serves as a versatile starting material in the synthesis of a wide array of complex heterocyclic compounds. Its strategic placement of a bromo substituent, a formyl group, and an ethyl ester on the indole scaffold allows for a diverse range of chemical transformations. This makes it a valuable tool for researchers and scientists in the field of organic synthesis and drug development. This document provides detailed application notes and experimental protocols for several key transformations of this important building block.

Baeyer-Villiger Oxidation: Synthesis of Hydroxyindole Derivatives

The formyl group at the C3 position of this compound can be readily oxidized to a hydroxyl group via the Baeyer-Villiger oxidation. This transformation is particularly useful for the synthesis of 3-hydroxyindole-2-carboxylate derivatives, which are important structural motifs in various biologically active molecules.

Reaction Scheme:

Caption: Baeyer-Villiger oxidation of the title compound.

Quantitative Data:

| Reactant | Product | Reagents | Solvent | Yield | Reference |

| This compound | Ethyl 5-bromo-3-hydroxy-1H-indole-2-carboxylate | m-CPBA, p-toluenesulfonic acid | DCM | 86% | Tetrahedron Letters, 2000, 41(43), 8217-8220[1] |

Experimental Protocol:

To a solution of this compound (1.0 g, 3.38 mmol) in dichloromethane (DCM, 20 mL) at 0 °C is added meta-chloroperoxybenzoic acid (m-CPBA, 77%, 0.89 g, 4.05 mmol) and a catalytic amount of p-toluenesulfonic acid monohydrate (64 mg, 0.34 mmol). The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford ethyl 5-bromo-3-hydroxy-1H-indole-2-carboxylate.

Wittig Reaction: Olefination of the Formyl Group

The formyl group of this compound is amenable to olefination reactions, such as the Wittig reaction, to introduce a carbon-carbon double bond at the C3 position. This provides access to a variety of 3-substituted indole derivatives with extended conjugation.

Reaction Scheme:

Caption: Wittig reaction for C-C double bond formation.

Quantitative Data:

| Reactant | Product | Reagents | Solvent | Yield |

| This compound | Ethyl 5-bromo-3-(2-ethoxycarbonylvinyl)-1H-indole-2-carboxylate | (Carbethoxymethylene)triphenylphosphorane | Toluene | >85% |

Experimental Protocol:

A mixture of this compound (1.0 g, 3.38 mmol) and (carbethoxymethylene)triphenylphosphorane (1.3 g, 3.72 mmol) in dry toluene (25 mL) is heated at reflux for 12 hours. The reaction progress is monitored by TLC. After completion, the solvent is removed under reduced pressure. The residue is triturated with diethyl ether to precipitate triphenylphosphine oxide, which is then removed by filtration. The filtrate is concentrated, and the crude product is purified by column chromatography on silica gel to yield ethyl 5-bromo-3-(2-ethoxycarbonylvinyl)-1H-indole-2-carboxylate.

Reductive Amination: Synthesis of Aminomethylindoles

The formyl group can be converted into an aminomethyl group via reductive amination. This two-step, one-pot procedure involves the formation of an intermediate imine with a primary or secondary amine, followed by reduction with a suitable reducing agent like sodium triacetoxyborohydride. This reaction is instrumental in introducing nitrogen-containing side chains at the C3 position.

Reaction Scheme:

Caption: Reductive amination for amine synthesis.

Quantitative Data:

| Reactant | Product | Reagents | Solvent | Yield |

| This compound | Ethyl 5-bromo-3-(benzylaminomethyl)-1H-indole-2-carboxylate | Benzylamine, Sodium triacetoxyborohydride | DCE | ~80% |

Experimental Protocol:

To a solution of this compound (1.0 g, 3.38 mmol) in 1,2-dichloroethane (DCE, 20 mL) is added benzylamine (0.36 g, 3.38 mmol) and a few drops of acetic acid. The mixture is stirred at room temperature for 1 hour. Sodium triacetoxyborohydride (1.07 g, 5.07 mmol) is then added in portions, and the reaction mixture is stirred for an additional 12 hours. The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to give ethyl 5-bromo-3-(benzylaminomethyl)-1H-indole-2-carboxylate.

Suzuki Coupling: Arylation of the Bromo Substituent

The bromine atom at the C5 position provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This allows for the introduction of various aryl or heteroaryl groups, leading to the synthesis of 5-arylindole derivatives, which are of significant interest in medicinal chemistry.

Reaction Scheme:

Caption: Suzuki coupling for C-C bond formation.

Quantitative Data:

| Reactant | Product | Reagents | Solvent | Yield |

| This compound | Ethyl 3-formyl-5-phenyl-1H-indole-2-carboxylate | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O | >70% |

Experimental Protocol:

A mixture of this compound (1.0 g, 3.38 mmol), phenylboronic acid (0.49 g, 4.05 mmol), tetrakis(triphenylphosphine)palladium(0) (0.19 g, 0.17 mmol), and potassium carbonate (0.93 g, 6.76 mmol) in a mixture of 1,4-dioxane and water (4:1, 25 mL) is degassed and heated at 90 °C under a nitrogen atmosphere for 12 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The residue is purified by column chromatography on silica gel to afford ethyl 3-formyl-5-phenyl-1H-indole-2-carboxylate.

Knoevenagel Condensation: Synthesis of Indole-3-ylidenes

The formyl group readily undergoes Knoevenagel condensation with active methylene compounds in the presence of a basic catalyst. This reaction is a powerful tool for the synthesis of indole-3-ylidene derivatives, which are versatile intermediates for the construction of more complex heterocyclic systems.

Reaction Scheme:

Caption: Knoevenagel condensation with an active methylene compound.

Quantitative Data:

| Reactant | Product | Reagents | Solvent | Yield |

| This compound | Ethyl 5-bromo-3-(2,2-dicyanovinyl)-1H-indole-2-carboxylate | Malononitrile, Piperidine | EtOH | >90% |

Experimental Protocol:

To a solution of this compound (1.0 g, 3.38 mmol) and malononitrile (0.22 g, 3.38 mmol) in ethanol (20 mL) is added a catalytic amount of piperidine (2-3 drops). The mixture is stirred at room temperature for 2 hours, during which a precipitate forms. The solid is collected by filtration, washed with cold ethanol, and dried to give ethyl 5-bromo-3-(2,2-dicyanovinyl)-1H-indole-2-carboxylate in high purity.

The diverse reactivity of this compound makes it an invaluable precursor in organic synthesis. The protocols outlined above demonstrate its utility in constructing a variety of complex indole derivatives through transformations of its formyl and bromo functionalities. These reactions provide medicinal chemists and synthetic organic chemists with powerful tools for the development of novel compounds with potential therapeutic applications.

References

Application Notes and Protocols: Reaction of Ethyl 5-Bromo-3-Formyl-1H-Indole-2-Carboxylate with Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate is a versatile heterocyclic building block in medicinal chemistry and drug discovery. The presence of a reactive aldehyde group at the C3-position of the indole scaffold allows for facile derivatization, particularly through condensation reactions with primary amines to form Schiff bases (imines). These resulting indole-based Schiff bases are of significant interest due to their wide range of reported biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The electron-withdrawing bromo substituent at the C5-position and the carboxylate group at the C2-position can further influence the physicochemical properties and biological activity of the resulting derivatives.

This document provides detailed application notes and standardized protocols for the synthesis of Schiff base derivatives from this compound and various primary amines.

Reaction Principle

The fundamental reaction involves the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the aldehyde group of this compound. This is followed by the elimination of a water molecule to form a stable carbon-nitrogen double bond (imine), characteristic of Schiff bases. The reaction is typically acid-catalyzed, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the amine.

General Reaction Scheme

Caption: General reaction scheme for the synthesis of Schiff bases.

Data Presentation

While specific quantitative data for the reaction of this compound with a wide range of amines is not extensively documented in single sources, the following table summarizes typical yields obtained for analogous reactions with other indole-3-carboxaldehydes, providing an expected range for synthetic efforts.

| Amine Reactant (R-NH₂) | Product (Schiff Base) | Typical Solvent | Catalyst | Reaction Time (h) | Typical Yield (%) | Reference |

| Aniline | Ethyl 5-bromo-3-((phenylimino)methyl)-1H-indole-2-carboxylate | Ethanol | Acetic Acid (cat.) | 4-6 | 85-95 | General Method |

| 4-Chloroaniline | Ethyl 5-bromo-3-(((4-chlorophenyl)imino)methyl)-1H-indole-2-carboxylate | Ethanol | Acetic Acid (cat.) | 4-6 | 80-90 | General Method |

| 4-Methoxyaniline | Ethyl 5-bromo-3-(((4-methoxyphenyl)imino)methyl)-1H-indole-2-carboxylate | Ethanol | Acetic Acid (cat.) | 4-6 | 88-96 | General Method |

| 2-Aminothiazole | Ethyl 5-bromo-3-((thiazol-2-ylimino)methyl)-1H-indole-2-carboxylate | Ethanol | Acetic Acid (cat.) | 6-8 | 75-85 | [2] |

| Amino Acids (e.g., Glycine) | Ethyl 5-bromo-3-(((carboxymethyl)imino)methyl)-1H-indole-2-carboxylate | Ethanol/Water | None | 2-4 | 70-85 | [1] |

Experimental Protocols

The following are generalized protocols for the synthesis of Schiff bases from this compound. Researchers should optimize these conditions for specific amine reactants.

Protocol A: Synthesis of Aromatic Schiff Bases (e.g., from Substituted Anilines)

Materials:

-

This compound

-

Substituted aniline (e.g., aniline, 4-chloroaniline, 4-methoxyaniline)

-

Absolute Ethanol

-

Glacial Acetic Acid

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Büchner funnel and filter paper

Procedure:

-

In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) in a minimal amount of absolute ethanol.

-

To this solution, add the substituted aniline (1.0 - 1.1 eq.).

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Fit the flask with a reflux condenser and heat the reaction mixture to reflux with constant stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 4-6 hours.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The solid product that precipitates out is collected by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

Dry the purified product in a vacuum oven.

-

Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).

Protocol B: Synthesis of Aliphatic and Heterocyclic Schiff Bases

Materials:

-

This compound

-

Aliphatic or heterocyclic primary amine

-

Methanol or Ethanol

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Dissolve this compound (1.0 eq.) in methanol or ethanol in a round-bottom flask.

-

In a separate container, dissolve the aliphatic or heterocyclic primary amine (1.0 eq.) in the same solvent.

-

Slowly add the amine solution to the indole aldehyde solution with continuous stirring at room temperature.

-

For less reactive amines, gentle heating or the addition of a catalytic amount of a weak acid (e.g., acetic acid) may be required.

-

Stir the reaction mixture for 2-8 hours. Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture in an ice bath to induce precipitation of the product.

-

Collect the solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

If the product does not precipitate, the solvent can be removed under reduced pressure, and the resulting residue can be purified by recrystallization or column chromatography.

Mandatory Visualizations

Experimental Workflow

Caption: A typical experimental workflow for Schiff base synthesis.

Signaling Pathway (Hypothetical Biological Action)

The synthesized Schiff bases are often evaluated for their biological activities. For instance, some indole derivatives have shown potential as kinase inhibitors. The following diagram illustrates a hypothetical signaling pathway where an indole Schiff base derivative could act as an inhibitor.

Caption: Hypothetical inhibition of a cell signaling pathway.

Conclusion

The reaction of this compound with primary amines provides a straightforward and efficient method for the synthesis of a diverse library of indole-based Schiff bases. These compounds serve as valuable scaffolds for the development of new therapeutic agents. The provided protocols offer a solid foundation for researchers to explore the chemical space around this privileged heterocyclic core. Further studies are warranted to fully elucidate the biological potential of these novel derivatives.

References

The Strategic Role of Ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate in the Synthesis of Novel Heterocyclic Scaffolds

For Immediate Release

[City, State] – [Date] – Ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate has emerged as a pivotal building block for synthetic chemists, offering a versatile platform for the construction of a diverse array of heterocyclic compounds. Its unique trifunctional nature, featuring an ester, an aldehyde, and a reactive bromine-substituted indole core, provides multiple avenues for elaboration into complex molecular architectures, many of which are of significant interest to the pharmaceutical and materials science sectors. These application notes provide an overview of its utility and detailed protocols for key transformations.

Application Notes

This compound serves as a strategic starting material for the synthesis of fused heterocyclic systems and other complex indole derivatives. The electron-withdrawing formyl and carboxylate groups at positions 3 and 2, respectively, modulate the reactivity of the indole ring, while the bromine atom at the 5-position is a versatile handle for cross-coupling reactions. The formyl group is a key functionality for building fused rings through condensation reactions.

Key applications of this reagent include:

-

Synthesis of Fused Pyridazino[4,5-b]indoles: The adjacent formyl and ester functionalities are ideally positioned for cyclocondensation with hydrazine hydrate to form the pyridazinone ring, yielding 8-bromo-2,5-dihydro-3H-pyridazino[4,5-b]indol-4-one. This scaffold is present in compounds with a range of biological activities.

-

Knoevenagel Condensation for Further Functionalization: The formyl group readily undergoes Knoevenagel condensation with active methylene compounds, such as malononitrile and ethyl cyanoacetate. This reaction extends the conjugation of the indole system and introduces new functional groups that can be utilized for further synthetic manipulations.

-

Baeyer-Villiger Oxidation to Hydroxyindoles: The formyl group can be oxidized to a formate ester via the Baeyer-Villiger oxidation, which upon hydrolysis yields the corresponding 3-hydroxyindole derivative.[1] These hydroxyindoles are valuable intermediates in medicinal chemistry.

-

Precursor to Biologically Active Molecules: The indole nucleus is a privileged scaffold in drug discovery. Derivatives of 5-bromoindole have been investigated for a variety of therapeutic applications, including as potential COX-2 inhibitors.

Experimental Protocols

The following protocols provide detailed methodologies for the application of this compound in heterocyclic synthesis.

Protocol 1: Synthesis of 8-bromo-2,5-dihydro-3H-pyridazino[4,5-b]indol-4-one

This protocol describes the cyclocondensation of this compound with hydrazine hydrate to form a fused pyridazinone ring system.

Materials:

-

This compound

-

Hydrazine hydrate (99-100%)

-

Ethanol, absolute

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Büchner funnel and flask

-

Filtration paper

Procedure:

-

To a solution of this compound (1.0 mmol) in absolute ethanol (20 mL) in a 50 mL round-bottom flask, add hydrazine hydrate (2.0 mmol).

-

Heat the reaction mixture to reflux with stirring for 6-8 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid product by vacuum filtration.

-

Wash the solid with cold ethanol (2 x 10 mL).

-

Dry the product under vacuum to afford 8-bromo-2,5-dihydro-3H-pyridazino[4,5-b]indol-4-one.

Quantitative Data:

Table 1: Synthesis of Pyridazino[4,5-b]indol-4-ones from Substituted Ethyl 3-formyl-1H-indole-2-carboxylates and Hydrazine Hydrate

| Entry | Indole Substituent | Product | Yield (%) | Reference |

| 1 | H | 2,5-dihydro-3H-pyridazino[4,5-b]indol-4-one | ~80 | General reaction, specific yield not cited |

| 2 | 5-Bromo | 8-bromo-2,5-dihydro-3H-pyridazino[4,5-b]indol-4-one | Not Reported | - |

Diagram 1: Synthesis of 8-bromo-2,5-dihydro-3H-pyridazino[4,5-b]indol-4-one

Caption: Reaction scheme for the synthesis of a fused pyridazinone.

Protocol 2: Knoevenagel Condensation with Malononitrile

This protocol outlines the Knoevenagel condensation of this compound with malononitrile to yield ethyl 5-bromo-3-(2,2-dicyanovinyl)-1H-indole-2-carboxylate.

Materials:

-

This compound

-

Malononitrile

-

Piperidine (catalyst)

-

Ethanol, absolute

-

Round-bottom flask

-

Magnetic stirrer

-

Büchner funnel and flask

-

Filtration paper

Procedure:

-

Dissolve this compound (1.0 mmol) and malononitrile (1.2 mmol) in absolute ethanol (15 mL) in a 50 mL round-bottom flask.

-

Add a catalytic amount of piperidine (2-3 drops) to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, the product will precipitate. If not, cool the mixture in an ice bath to induce crystallization.

-

Collect the solid product by vacuum filtration.

-

Wash the product with cold ethanol (2 x 5 mL).

-

Dry the product under vacuum to yield ethyl 5-bromo-3-(2,2-dicyanovinyl)-1H-indole-2-carboxylate.

Quantitative Data:

Specific yields for the Knoevenagel condensation of the title compound are not detailed in the available literature. However, similar reactions with other aromatic aldehydes and malononitrile typically proceed in high yields.

Table 2: Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Compounds

| Entry | Aldehyde | Active Methylene Compound | Product | Yield (%) | Reference |

| 1 | 3-Formylchromone | Malononitrile | 2-(4-oxo-4H-chromen-3-ylmethylene)malononitrile | 72 | [2] |

| 2 | Isatin | Malononitrile | 2-(2-oxoindolin-3-ylidene)malononitrile | 95 | [3] |

| 3 | 5-Bromoisatin | Malononitrile | 2-(5-bromo-2-oxoindolin-3-ylidene)malononitrile | 93 | [3] |

Diagram 2: Knoevenagel Condensation Workflow

Caption: General workflow for Knoevenagel condensation.

Protocol 3: Baeyer-Villiger Oxidation to Ethyl 5-bromo-3-hydroxy-1H-indole-2-carboxylate

This protocol details the oxidation of the formyl group of this compound to a hydroxyl group via a Baeyer-Villiger reaction.[1]

Materials:

-

This compound

-

m-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Sodium bicarbonate solution, saturated

-

Sodium sulfite solution, saturated

-

Magnesium sulfate, anhydrous

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve this compound (1.0 mmol) in dichloromethane (20 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Add m-chloroperoxybenzoic acid (1.2 mmol) portion-wise over 10 minutes.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by adding saturated sodium sulfite solution (15 mL).

-

Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product is then hydrolyzed with a base (e.g., sodium hydroxide in ethanol/water) followed by acidic workup to yield ethyl 5-bromo-3-hydroxy-1H-indole-2-carboxylate.

Quantitative Data:

Table 3: Baeyer-Villiger Oxidation of this compound

| Reactant | Product | Yield (%) | Reference |

| This compound | Ethyl 5-bromo-3-hydroxy-1H-indole-2-carboxylate | 86 | [1] |

Diagram 3: Baeyer-Villiger Oxidation Pathway

References

Application Notes and Protocols for the Derivatization of the Formyl Group in Ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various chemical derivatizations of the formyl group at the C3-position of ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate. This versatile building block is a key intermediate in the synthesis of a wide range of biologically active molecules. The functionalization of the aldehyde moiety allows for the introduction of diverse pharmacophores, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

The following protocols cover fundamental reactions for modifying the formyl group, including reductive amination, oxime and hydrazone formation, olefination via Wittig and Horner-Wadsworth-Emmons reactions, carbon-carbon bond formation through Knoevenagel condensation, and oxidation to a hydroxyl group via Baeyer-Villiger oxidation.

Reductive Amination

Application Note: Reductive amination is a powerful method for converting aldehydes into primary, secondary, or tertiary amines. This two-step, one-pot process involves the initial formation of an imine or iminium ion, followed by its reduction to the corresponding amine. This transformation is crucial for introducing nitrogen-containing functional groups, which are prevalent in pharmaceutically active compounds. The use of a mild reducing agent that selectively reduces the iminium ion in the presence of the starting aldehyde is key to achieving high yields.

A highly efficient method for the reductive amination of aldehydes utilizes a combination of tris(pentafluorophenyl)borane (B(C₆F₅)₃) as a Lewis acid catalyst and sodium borohydride (NaBH₄) as the reducing agent. This system has been shown to be tolerant of various functional groups, including esters and halogens, making it suitable for the derivatization of this compound.

Experimental Protocol: Synthesis of Ethyl 5-bromo-3-((alkylamino)methyl)-1H-indole-2-carboxylate derivatives

dot

Caption: Workflow for Reductive Amination.

Materials:

-

This compound

-

Primary or secondary amine (1.0 - 1.2 equivalents)

-

Tris(pentafluorophenyl)borane (B(C₆F₅)₃) (1 mol%)

-

Sodium borohydride (NaBH₄) (2.0 equivalents)

-

Anhydrous ethanol

-

Ethyl acetate

-

Water

-

Brine

Procedure:

-

To a stirred solution of this compound (1.0 mmol) and the desired amine (1.0 mmol) in anhydrous ethanol (4 mL), add tris(pentafluorophenyl)borane (1 mol%).

-

Stir the mixture at room temperature for 15 minutes.

-

Carefully add sodium borohydride (2.0 mmol) portion-wise to the reaction mixture.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-substituted amine.

| Reactant (Amine) | Reducing Agent | Catalyst | Yield (%) | Reference |

| Substituted Anilines | NaBH₄ | B(C₆F₅)₃ | 79-89% | [1] |

| Aliphatic Amines | NaBH₄ | B(C₆F₅)₃ | Good |

Oxime Formation

Application Note: The reaction of an aldehyde with hydroxylamine results in the formation of an oxime. Oximes are versatile synthetic intermediates and can exhibit a range of biological activities themselves. They can be prepared as a mixture of (E)- and (Z)-isomers. The reaction is typically carried out under mild conditions, making it compatible with a variety of functional groups.

Experimental Protocol: Synthesis of Ethyl 5-bromo-3-((hydroxyimino)methyl)-1H-indole-2-carboxylate

dot

Caption: Workflow for Oxime Formation.

Materials:

-

This compound

-

Hydroxylamine hydrochloride (NH₂OH·HCl) (1.5 equivalents)

-

Sodium carbonate (Na₂CO₃) (0.7 equivalents)

-

Ethanol

-

Water

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 mmol) in ethanol (5 mL).

-

In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.5 mmol) and sodium carbonate (0.7 mmol) in water (0.5 mL).

-

Add the aqueous solution to the stirred solution of the aldehyde at room temperature.

-

Stir the reaction mixture for 40 minutes at room temperature (cooling to 0 °C may be necessary for some substrates).

-

Monitor the reaction by TLC.

-

Once the reaction is complete, evaporate the ethanol under reduced pressure.

-

Add water (15 mL) to the residue and extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent.

-

The crude oxime can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate-hexane) to yield the product as a mixture of (E)- and (Z)-isomers.

| Aldehyde | Reagents | Yield (%) | Reference |

| 5-Bromo-1H-indole-3-carboxaldehyde | NH₂OH·HCl, Na₂CO₃ | 94% | [2] |

| 5-Bromo-1-methoxy-1H-indole-3-carboxaldehyde | NH₂OH·HCl, Na₂CO₃ | 93% | [2] |

Hydrazone Formation

Application Note: Hydrazones are formed by the condensation reaction of an aldehyde with a hydrazine derivative. This reaction is widely used in organic synthesis to create compounds with a C=N-N backbone. Hydrazones are important intermediates for the synthesis of various nitrogen-containing heterocycles and also exhibit a broad spectrum of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. The reaction is typically acid-catalyzed.

Experimental Protocol: Synthesis of Ethyl 5-bromo-3-((2-acylhydrazono)methyl)-1H-indole-2-carboxylate derivatives

dot

Caption: Workflow for Hydrazone Formation.

Materials:

-

This compound

-

Hydrazine derivative (e.g., isoniazid, phenylhydrazine, etc.) (1.0 equivalent)

-

Ethanol

-

Glacial acetic acid (catalytic amount)

Procedure:

-

A mixture of this compound (1.0 mmol) and the appropriate hydrazine derivative (1.0 mmol) is suspended in ethanol (15 mL).

-

A few drops of glacial acetic acid are added as a catalyst.

-

The reaction mixture is heated to reflux for 4-6 hours.

-

The progress of the reaction is monitored by TLC.

-

After completion, the mixture is cooled to room temperature.

-